N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
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Overview
Description
N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine: is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and two methoxy groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the reaction of 4-chloroaniline with 4,6-dimethoxy-1,3,5-triazine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring, where nucleophiles such as amines or thiols replace one of the methoxy groups.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic conditions (e.g., sodium hydroxide or potassium carbonate) in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: N-oxides of the triazine compound.
Reduction: Dihydrotriazine derivatives.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological activities, making it a candidate for drug development. It has been investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s derivatives .
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
- Bis(4-chlorophenyl)sulfone
Comparison: N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is unique due to the presence of the triazine ring and the specific substitution pattern. Compared to other similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, while bis(4-chlorophenyl)sulfone is primarily used in the production of polymers and plastics, this compound is more versatile in its applications, ranging from organic synthesis to potential therapeutic uses .
Biological Activity
N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing literature.
Chemical Structure and Synthesis
This compound is a derivative of 4,6-dimethoxy-1,3,5-triazine. The synthesis typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with various amines. This compound can be synthesized using methods that ensure high yield and purity, such as the use of sodium methoxide and DMF as solvents .
Biological Activity
Antibacterial Activity : Recent studies have demonstrated that derivatives of 4,6-dimethoxy-1,3,5-triazine exhibit notable antibacterial properties. For instance, compounds synthesized from this triazine framework were tested against various bacterial strains including Staphylococcus aureus and Bacillus subtilis, showing promising results with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .
Antifungal Activity : The same derivatives have also been evaluated for antifungal activity. The results indicated effective inhibition against common fungal pathogens, suggesting potential applications in treating fungal infections .
Antiviral Potential : Heterocyclic compounds containing triazine rings have been recognized for their antiviral properties. Research indicates that modifications at specific positions on the triazine ring can enhance activity against viral targets. For example, certain derivatives showed significant inhibition of reverse transcriptase activity in cell cultures .
The biological mechanisms underlying the activity of this compound are complex and involve multiple pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Induction of Apoptosis : In cancer cells, certain derivatives have been shown to trigger apoptotic pathways by promoting mitochondrial dysfunction and activating caspases .
- Intercalation with DNA : There is evidence that some triazine derivatives can intercalate within DNA structures, potentially leading to mutagenic effects or disruption of replication processes .
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- Study on Anticancer Activity : A study involving a panel of human cancer cell lines demonstrated that specific derivatives exhibited IC50 values as low as 25 nM against gastric cancer cells (NUGC), indicating strong selective toxicity towards cancerous cells compared to normal fibroblasts .
- Antiviral Screening : Compounds derived from this triazine were tested for their ability to inhibit HIV replication in vitro. Results indicated a significant reduction in viral load at concentrations lower than those required for cytotoxicity .
Data Summary
Properties
CAS No. |
27315-27-1 |
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Molecular Formula |
C11H11ClN4O2 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H11ClN4O2/c1-17-10-14-9(15-11(16-10)18-2)13-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14,15,16) |
InChI Key |
IMSSTLYLONCVGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
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